Lactic acid is primarily produced by lactic acid bacteria during the fermentation of carbohydrates. Common sources for industrial production include agricultural by-products such as sugarcane molasses and starches derived from corn and potatoes. The fermentation process typically involves microorganisms like Lactobacillus delbrueckii and Lactococcus lactis, which convert sugars into lactic acid through anaerobic metabolism .
Lactic acid can be classified based on its stereochemistry:
It can also be categorized based on its production method:
Lactic acid can be synthesized through various methods, including:
In fermentation, substrates such as glucose or lactose are converted into lactic acid by microorganisms under anaerobic conditions. The efficiency of this process can be enhanced by optimizing parameters such as pH, temperature, and nutrient availability. High-performance liquid chromatography (HPLC) is often used to monitor lactic acid concentrations during fermentation .
Lactic acid participates in several chemical reactions, including:
The synthesis of polylactic acid involves heating lactic acid under vacuum conditions or using catalysts to promote polymerization. The reaction conditions greatly influence the molecular weight and properties of the resulting polymer .
Lactic acid functions primarily as a metabolic intermediate in living organisms. During anaerobic respiration, glucose is converted into pyruvate via glycolysis, which is then reduced to lactic acid by lactate dehydrogenase. This process allows for ATP production when oxygen levels are low.
The conversion of glucose to lactic acid can be summarized as follows:
This pathway is crucial for energy production during high-intensity exercise when oxygen supply is insufficient .
Relevant analyses often involve titration methods to determine acidity and HPLC for concentration measurement during fermentation processes .
Lactic acid has diverse applications across various fields:
Lactic acid bacteria constitute the predominant biological workhorses for industrial lactic acid (LA) production due to their high acid tolerance and substrate versatility. Species within the genera Lactobacillus, Streptococcus, and Leuconostoc metabolize carbohydrates via homofermentative or heterofermentative pathways. Homofermentative species like Lactobacillus plantarum and Lactococcus lactis convert over 90% of glucose to lactic acid through the Embden-Meyerhof-Parnas (EMP) pathway, yielding two ATP molecules per glucose molecule. In contrast, heterofermentative species (Leuconostoc mesenteroides, Weissella spp.) utilize the phosphoketolase pathway, producing equimolar amounts of lactate, ethanol, and CO₂, with reduced ATP yield [1] [8]. LAB growth requires complex nutrients (amino acids, vitamins) and occurs optimally at mesophilic temperatures (30–45°C) and pH 4.0–6.5. Their fastidious nature increases production costs but provides natural product safety (GRAS status) [1] [10]. Strain selection balances optical purity (Lactobacillus helveticus for L(+)-lactic acid; Lactobacillus delbrueckii for D(-)-isomer) and substrate utilization. Table 1 compares key LAB producers.
Table 1: Lactic Acid Bacteria for Industrial Lactic Acid Production
Species | Fermentation Type | Optimal pH | Optimal Temp (°C) | Carbon Source Flexibility | Optical Purity |
---|---|---|---|---|---|
Lactobacillus plantarum | Homofermentative | 5.5–6.2 | 30–40 | High (hexoses, pentoses) | L(+) or racemic |
Lactobacillus casei | Homofermentative | 5.0–6.0 | 30–37 | Moderate (glucose, lactose) | L(+) dominant |
Leuconostoc mesenteroides | Heterofermentative | 6.0–6.5 | 20–30 | High (fructose, sucrose) | D(-) dominant |
Streptococcus thermophilus | Homofermentative | 4.5–6.0 | 37–42 | Low (lactose, sucrose) | L(+) |
Rhizopus oryzae stands out among fungal producers due to its amylolytic capabilities, enabling direct starch conversion without enzymatic pretreatment. This fungus metabolizes glucose via homolactic fermentation under oxygen-limited conditions, producing optically pure L(+)-lactic acid with yields exceeding 80% of theoretical maximum [3] [6]. Key advantages include minimal nutrient requirements (inorganic nitrogen suffices) and pentose utilization, broadening substrate options. However, byproduct formation (fumaric acid, ethanol) reduces efficiency. Metabolic engineering has addressed this limitation: alcohol dehydrogenase mutants of R. oryzae increase lactic acid yield 10-fold by redirecting carbon flux [6]. Fungal morphology (pellet vs. filamentous forms) significantly impacts oxygen transfer and acid productivity, necessitating precise bioreactor control [3].
Non-traditional hosts overcome native LAB limitations through synthetic biology tools:
Synergistic microbial consortia enhance substrate flexibility and process resilience. In sauerkraut fermentation, a succession occurs: Leuconostoc mesenteroides initiates acidification (pH 4.5–4.0), followed by Lactobacillus brevis, and finally Lactobacillus plantarum (pH <3.5). This ecological succession leverages complementary pH tolerances and metabolite profiles: L. mesenteroides produces CO₂, establishing anaerobiosis, while later species increase acidity [1] [9]. Similarly, dairy fermentations combine Streptococcus thermophilus (fast acidification) and Lactobacillus delbrueckii (aroma compounds). Consortium engineering optimizes stability—e.g., cross-feeding where cellulolytic microbes release sugars for LAB [9].
Approximately 10% of global lactic acid originates from petrochemical feedstocks, primarily via lactonitrile hydrolysis. Acetaldehyde reacts with hydrogen cyanide (HCN) to form lactonitrile, catalyzed by alkaline conditions. Subsequent hydrolysis with sulfuric acid generates lactic acid and ammonium sulfate byproducts [1] [3]. This process yields racemic DL-lactic acid unsuitable for polylactic acid (PLA) polymer production. Key limitations include:
Glycerol—a biodiesel byproduct (10% w/w yield)—transforms into lactic acid under alkaline hydrothermal conditions (250–300°C, 5–20 MPa NaOH). The reaction pathway involves:
Lignocellulose (agricultural residues, energy crops) offers low-cost renewable carbon. Key processing stages:
Table 2: Lactic Acid Production from Lignocellulosic Feedstocks
Feedstock | Pretreatment Method | LAB Strain | LA Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
---|---|---|---|---|---|
Corn stover | Dilute acid | Lactobacillus brevis | 68.2 | 0.72 | 1.42 |
Wheat straw | Alkaline peroxide | Bacillus coagulans | 89.5 | 0.88 | 2.10 |
Sugarcane bagasse | Steam explosion | Lactobacillus plantarum | 76.8 | 0.79 | 1.58 |
Rice husk | Organosolv | Enterococcus faecium | 52.4 | 0.65 | 1.05 |
Low-value byproducts enhance economic viability:
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